1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a tetrahydroquinoline moiety with a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a piperidine ring instead of piperazine.
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLMORPHOLIN-1-YL)ETHAN-1-ONE: Contains a morpholine ring instead of piperazine.
Uniqueness
The presence of both the tetrahydroquinoline and piperazine rings in 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE makes it unique compared to its analogs. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H31N3O2/c1-15-13-20(2,3)23(18-7-6-16(25-5)12-17(15)18)19(24)14-22-10-8-21(4)9-11-22/h6-7,12,15H,8-11,13-14H2,1-5H3 |
InChI Key |
DQAPLRLZIYTUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C)(C)C |
Origin of Product |
United States |
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